molecular formula C20H25NO4 B2531781 ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-21-1

ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2531781
CAS No.: 887210-21-1
M. Wt: 343.423
InChI Key: GPHXAQNDAYFLCV-UHFFFAOYSA-N
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Description

Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.

    Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the chromen derivative with piperidine and ethyl chloroformate under basic conditions.

    Final Coupling: The final step involves coupling the chromen-piperidine intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols replace the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is unique due to its combined chromen and piperidine ring systems, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-3-14-5-6-18-17(11-14)16(12-19(22)25-18)13-21-9-7-15(8-10-21)20(23)24-4-2/h5-6,11-12,15H,3-4,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHXAQNDAYFLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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